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molecular formula C11H14FNO2 B1587938 Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- CAS No. 54041-17-7

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

Cat. No. B1587938
M. Wt: 211.23 g/mol
InChI Key: RISGISSUGUGJMO-UHFFFAOYSA-N
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Patent
US05631403

Procedure details

In a suitable apparatus (500 ml flask), 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate are refluxed (100° C.) in a solution of 140 ml of water and 200 ml of N-methylpyrrolidone. After 2.5 hours, the solvent mixture is stripped off in vacuo and the residue distilled at 2 to 3 torr and 132° to 135° C. This gives 18.1 g (86% of theory) of N-hydroxyacetyl-N-isopropyl-(4-fluoroaniline) with a purity of 99.1% (GC).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]([CH:13]([CH3:15])[CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:4].C(=O)([O-])[O-:17].[Na+].[Na+].O>CN1CCCC1=O>[OH:17][CH2:2][C:3]([N:5]([CH:13]([CH3:15])[CH3:14])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
ClCC(=O)N(C1=CC=C(C=C1)F)C(C)C
Name
Quantity
11.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 2 to 3 torr and 132° to 135° C

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
OCC(=O)N(C1=CC=C(C=C1)F)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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